molecular formula C32H28BrOP B8265386 (4-(BenZyloxy)benZyl)triphenylphosphonium bromide

(4-(BenZyloxy)benZyl)triphenylphosphonium bromide

Cat. No.: B8265386
M. Wt: 539.4 g/mol
InChI Key: ZQNNKZHVMFKXSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(BenZyloxy)benZyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C33H28BrOP. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a triphenylphosphonium group attached to a benzyloxybenzyl moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxybenzyl triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-benzyloxybenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 4-benzyloxybenzyl triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: (4-(BenZyloxy)benZyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phosphine oxides or reduction to yield phosphines.

    Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

    Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with hydrogen peroxide can produce a phosphine oxide.

Scientific Research Applications

(4-(BenZyloxy)benZyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific biological pathways.

    Biological Studies: It is used in studies involving cell signaling and molecular interactions, due to its ability to interact with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyloxybenzyl triphenylphosphonium bromide involves its interaction with molecular targets through its triphenylphosphonium group. This group can facilitate the formation of stable complexes with various substrates, enabling the compound to act as a catalyst or reagent in chemical reactions. The benzyloxybenzyl moiety provides additional functional groups that can participate in further chemical transformations, enhancing the compound’s versatility.

Comparison with Similar Compounds

  • 4-Methoxycarbonylbenzyl triphenylphosphonium bromide
  • 4-Bromobenzyl triphenylphosphonium bromide
  • (4-Methoxycarbonylphenyl)methyl-triphenylphosphonium bromide

Comparison: (4-(BenZyloxy)benZyl)triphenylphosphonium bromide is unique due to its benzyloxybenzyl group, which provides additional reactivity compared to similar compounds. For instance, 4-methoxycarbonylbenzyl triphenylphosphonium bromide has a methoxycarbonyl group, which may influence its reactivity and applications differently. The presence of the benzyloxy group in 4-benzyloxybenzyl triphenylphosphonium bromide allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

triphenyl-[(4-phenylmethoxyphenyl)methyl]phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28OP.BrH/c1-5-13-27(14-6-1)25-33-29-23-21-28(22-24-29)26-34(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32;/h1-24H,25-26H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNKZHVMFKXSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To bromide 1 (9.7 g, 35.0 mmol) in toluene (300 mL) was added triphenylphosphine (10.1 g, 38.5 mmol). The reaction was stirred at reflux overnight. The reaction mixture was cooled to room temperature and the precipitate was filtered, washed twice with diethyl ether, and dried in vacuo to afford 17.4 g (92%) of 2 as a white solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.